Product packaging for PHA-680632(Cat. No.:CAS No. 398493-79-3)

PHA-680632

Número de catálogo: B1684295
Número CAS: 398493-79-3
Peso molecular: 501.6 g/mol
Clave InChI: OBWNXGOQPLDDPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Significance of Aurora Kinases in Mitosis and Pathogenesis

Aurora kinases are a family of highly conserved serine/threonine kinases that play crucial roles in regulating cell division, specifically during mitosis and meiosis. creative-diagnostics.comdergipark.org.trnih.gov In humans, this family comprises three members: Aurora A, Aurora B, and Aurora C. creative-diagnostics.comdergipark.org.trwikipedia.org These kinases are essential for the accurate segregation of chromosomes, a fundamental process ensuring that genetic material is equally distributed to daughter cells. wikipedia.orgfrontiersin.org Aurora kinases are involved in various mitotic events, including centrosome maturation and separation, spindle assembly and maintenance, chromosome alignment and segregation, and cytokinesis. creative-diagnostics.comdergipark.org.trfrontiersin.org

Dysregulation of Aurora kinase activity can lead to significant abnormalities in mitosis, resulting in genetic instability and aneuploidy (an abnormal number of chromosomes). creative-diagnostics.comdergipark.org.trfrontiersin.org This chromosomal instability is a hallmark of many cancers. wikipedia.orgfrontiersin.org Elevated expression levels or amplification of Aurora kinases, particularly Aurora A and B, have been frequently observed in a wide range of human cancers, including solid tumors and hematologic malignancies. dergipark.org.trfrontiersin.orgnih.govaacrjournals.orgmdpi.com Their overexpression is associated with oncogenic transformation, driving cancer cell proliferation, survival, and contributing to processes like epithelial-mesenchymal transition (EMT) and metastasis. dergipark.org.trresearchgate.net The critical functions of Aurora kinases in cell division and their frequent deregulation in malignancies highlight their significance in both normal cellular processes and cancer pathogenesis. dergipark.org.trresearchgate.net

Overview of Aurora Kinase Inhibitors in Cancer Research

Given the pivotal roles of Aurora kinases in mitosis and their frequent overexpression in cancer, they have become attractive targets for the development of anticancer therapies. dergipark.org.trnih.govaacrjournals.org Inhibitors designed to target Aurora kinases aim to disrupt aberrant cell division in cancer cells, thereby inhibiting tumor growth. dergipark.org.trnih.govnih.gov The development of small-molecule Aurora kinase inhibitors (AKIs) has been a significant area of cancer research. nih.govresearchgate.net

AKIs can broadly be classified based on their selectivity towards the different Aurora kinase isoforms (Aurora A, B, and C) or their mechanism of action, such as ATP-competitive inhibition. mdpi.comselleckchem.comresearchgate.net Research into AKIs has explored their use as single agents or in combination with other therapeutic modalities, such as chemotherapy or radiation therapy. nih.govselleckchem.comapexbt.com Preclinical and clinical studies have investigated various AKIs, demonstrating their potential to suppress cell proliferation, induce apoptosis, and inhibit tumor growth in different cancer models. dergipark.org.trnih.govnih.gov The ongoing research in this field focuses on identifying selective and potent inhibitors with favorable pharmacological profiles to improve treatment outcomes for cancer patients. nih.govmdpi.com

Historical Context and Development of PHA-680632

This compound is a chemical compound that emerged from research efforts focused on identifying novel inhibitors of Aurora kinases. It is characterized as a potent and selective small-molecule inhibitor targeting Aurora kinases A, B, and C. selleckchem.comapexbt.com The compound is a pyrrolopyrazole derivative based on a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) bis-cycle scaffold, designed to target the ATP-binding pocket of kinases. researchgate.netmdpi.com

The development of this compound aimed to create a candidate for anticancer therapy by inhibiting the critical mitotic functions of Aurora kinases. aacrjournals.orgnih.gov Preclinical studies were conducted to evaluate its activity and profile. aacrjournals.orgnih.gov These studies involved biochemical assays to assess its inhibitory potency against Aurora kinases, evaluation of its antiproliferative activity across a wide panel of cancer cell lines, and cell cycle analysis to understand its effects on cellular division. aacrjournals.orgnih.govresearchgate.net Mechanism of action and biomarker modulation were investigated using techniques such as immunohistochemistry, Western blotting, and Array Scan. aacrjournals.orgnih.govresearchgate.net Furthermore, the efficacy of this compound was determined in different xenograft models and a transgenic animal model of breast cancer. aacrjournals.orgnih.govresearchgate.net The research indicated that this compound was active on a broad range of cancer cell lines and demonstrated significant tumor growth inhibition in animal models. aacrjournals.orgnih.govresearchgate.netmedchemexpress.com The mechanism of action observed was consistent with the inhibition of Aurora kinases. aacrjournals.orgnih.govresearchgate.net this compound was identified as the first representative of a new class of Aurora inhibitors with potential for further development as an anticancer therapeutic. aacrjournals.orgresearchgate.net PHA-680626 is described as a predecessor analog or a compound derived from the optimization of this compound, also based on the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold. researchgate.netmdpi.comnih.gov

Detailed research findings on this compound have provided insights into its inhibitory profile and cellular effects. This compound has been shown to potently inhibit Aurora A, B, and C with IC50 values of 27 nM, 135 nM, and 120 nM, respectively. selleckchem.comresearchgate.netapexbt.comcenmed.comcaymanchem.com Its selectivity profile indicates significantly higher IC50 values (10- to 200-fold) for a panel of other kinases, including FGFR1, FLT3, LCK, PLK1, STLK2, VEGFR2, and VEGFR3, compared to Aurora kinases. selleckchem.comresearchgate.netapexbt.commedchemexpress.comcenmed.com

In terms of antiproliferative effects, this compound has demonstrated potent activity across a wide range of cancer cell lines with IC50 values generally in the micromolar range (0.06 to 7.15 μM). selleckchem.comapexbt.comaacrjournals.orgmedchemexpress.comaacrjournals.org Examples of cell lines sensitive to this compound include HeLa, HCT116, HT29, LOVO, DU145, A549, MCF7, A2780, U2OS, U937, and HL60, as well as normal human diploid fibroblasts (NHDF). selleckchem.comapexbt.commedchemexpress.comaacrjournals.org

The mechanism of action of this compound is consistent with Aurora kinase inhibition. It has been shown to inhibit Aurora A autophosphorylation at T288 and Aurora B-mediated phosphorylation of histone H3 at Ser10. aacrjournals.orgaacrjournals.org Inhibition of histone H3 phosphorylation at Ser10 is considered a good biomarker for tracking Aurora B activity and the activity of this compound. aacrjournals.orgnih.govresearchgate.netcaymanchem.comaacrjournals.org Treatment with this compound can lead to cell cycle abnormalities, including the induction of polyploidy in tumor cells, a consequence of DNA synthesis without subsequent cytokinesis. selleckchem.comapexbt.comaacrjournals.orgmedchemexpress.comaacrjournals.org Flow cytometry studies have shown that different cell lines respond with varying kinetics and reach saturation at different doses. aacrjournals.org

In in vivo studies, this compound has demonstrated significant tumor growth inhibition in various animal models. For instance, it inhibited tumor growth in mice xenograft models of HL60, A2780, and HCT116 cells, reducing tumor cell proliferation and increasing apoptosis. selleckchem.comapexbt.com In a mouse mammary tumor virus v-Ha-ras transgenic model, this compound suppressed the growth of activated ras-driven mammary tumors, leading to tumor stabilization and partial regression. selleckchem.comapexbt.com Studies have also explored the combination of this compound with other treatments, such as radiation, showing additive effects in cancer cells, particularly in those with p53 deficiency. selleckchem.comapexbt.com The compound was provided by Nerviano Medical Sciences S.r.l. nih.govbiologists.comashpublications.org

Below are some key data points regarding this compound:

TargetIC50 (nM)
Aurora A27
Aurora B135
Aurora C120
FGFR1>1000 (10-200x higher than Aurora) selleckchem.comresearchgate.netcenmed.com
FLT3>1000 (10-200x higher than Aurora) selleckchem.comresearchgate.netcenmed.com
LCK>1000 (10-200x higher than Aurora) selleckchem.comresearchgate.netcenmed.com
PLK1>1000 (10-200x higher than Aurora) selleckchem.comresearchgate.netcenmed.com
STLK2>1000 (10-200x higher than Aurora) selleckchem.comresearchgate.netcenmed.com
VEGFR2>1000 (10-200x higher than Aurora) selleckchem.comresearchgate.netcenmed.com
VEGFR3>1000 (10-200x higher than Aurora) selleckchem.comresearchgate.netcenmed.com
Other kinases (panel of 22)>10000 (>10 μM) selleckchem.comresearchgate.net

Note: IC50 values for kinases other than Aurora A, B, and C are generally reported as significantly higher, indicating selectivity.

Cell LineAntiproliferative IC50 (μM)
HeLa0.32, 0.4 apexbt.commedchemexpress.comcaymanchem.com
HCT1160.06, 0.1 selleckchem.comapexbt.commedchemexpress.comcaymanchem.comaacrjournals.org
HT291.17 apexbt.commedchemexpress.com
LOVO0.56 apexbt.commedchemexpress.com
DU1450.62 apexbt.commedchemexpress.com
A5490.29, 0.6 medchemexpress.comcaymanchem.com
MCF70.11 medchemexpress.com
A27800.07 apexbt.commedchemexpress.com
U2OS1.56, 1.6 medchemexpress.comcaymanchem.com
U9370.62, 0.1 medchemexpress.comcaymanchem.com
HL600.13, 0.1 apexbt.commedchemexpress.comcaymanchem.com
NHDF0.41, 7.15 selleckchem.comapexbt.commedchemexpress.comaacrjournals.org
C33A0.41 medchemexpress.com

Note: IC50 values can vary slightly depending on the specific assay conditions and source.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35N7O2 B1684295 PHA-680632 CAS No. 398493-79-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N7O2/c1-4-19-7-6-8-20(5-2)25(19)29-28(37)35-17-23-24(18-35)31-32-26(23)30-27(36)21-9-11-22(12-10-21)34-15-13-33(3)14-16-34/h6-12H,4-5,13-18H2,1-3H3,(H,29,37)(H2,30,31,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWNXGOQPLDDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)N2CC3=C(C2)NN=C3NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460035
Record name PHA-680632
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398493-79-3
Record name PHA-680632
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398493793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-680632
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHA-680632
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W8KZU2A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action of Pha 680632

Target Identification and Kinase Inhibition Profile

PHA-680632 has been identified as a potent inhibitor targeting all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C aacrjournals.orgmedchemexpress.comselleckchem.comapexbt.comcaymanchem.com.

Aurora A Kinase Inhibition

This compound demonstrates potent inhibition of Aurora A kinase activity. In biochemical assays, the reported IC50 value for Aurora A is 27 nM aacrjournals.orgmedchemexpress.comselleckchem.comapexbt.comcaymanchem.com.

Aurora B Kinase Inhibition

Aurora B kinase is also potently inhibited by this compound. The IC50 value for Aurora B has been determined to be 135 nM aacrjournals.orgmedchemexpress.comselleckchem.comapexbt.comcaymanchem.com. Aurora B is a key component of the Chromosomal Passenger Complex (CPC) and plays a critical role in chromosome segregation and bipolar attachment of microtubules researchgate.net. Inhibition of Aurora B by this compound can be monitored by assessing the phosphorylation status of histone H3 at Ser10, a substrate of Aurora B aacrjournals.orgaacrjournals.orgcaymanchem.comresearchgate.net.

Aurora C Kinase Inhibition

This compound also inhibits Aurora C kinase. The reported IC50 value for Aurora C is 120 nM aacrjournals.orgmedchemexpress.comselleckchem.comapexbt.comcaymanchem.com.

Selectivity against Other Kinases (e.g., FGFR1, FLT3, LCK, PLK1, STLK2, VEGFR2/3)

While potent against Aurora kinases, this compound exhibits selectivity when tested against a panel of other kinases aacrjournals.orgmedchemexpress.comselleckchem.comapexbt.comcaymanchem.com. In a panel of 29 additional kinases, this compound was largely inactive (IC50 > 10 µmol/L) against 22 of them aacrjournals.orgaacrjournals.orgmedchemexpress.comselleckchem.com. However, it showed some cross-reactivity with a few kinases, including FGFR1, FLT3, LCK, PLK1, STLK2, VEGFR2, and VEGFR3 aacrjournals.orgresearchgate.netmedchemexpress.comselleckchem.comapexbt.com. The IC50 values for these kinases were 30- to 200-fold higher compared to that of Aurora A aacrjournals.orgaacrjournals.orgmedchemexpress.comselleckchem.com. The strongest cross-reactivity was observed with FGFR1, although this compound maintained approximately 15-fold selectivity for Aurora A over FGFR1 (IC50 for FGFR1 was 390 nM) aacrjournals.orgaacrjournals.orgmedchemexpress.com.

Here is a table summarizing the kinase inhibition profile of this compound:

KinaseIC50 (nM)Selectivity vs. Aurora A
Aurora A271x
Aurora B135~5x lower potency
Aurora C120~4.4x lower potency
FGFR1390~15x higher IC50
FLT330-200x higher>30x higher IC50
LCK30-200x higher>30x higher IC50
PLK130-200x higher>30x higher IC50
STLK230-200x higher>30x higher IC50
VEGFR230-200x higher>30x higher IC50
VEGFR330-200x higher>30x higher IC50
Other 22 kinases>10000>370x higher IC50

ATP-Competitive Binding Mechanism

This compound functions as an ATP-competitive inhibitor of Aurora kinases aacrjournals.orgnih.govaacrjournals.orgresearchgate.net. This means that the compound binds to the ATP-binding pocket of the kinase, competing with ATP for access. This competitive binding prevents the transfer of a phosphate (B84403) group from ATP to the substrate protein, thereby inhibiting the kinase's enzymatic activity medchemexpress.comselleckchem.com. The activity of this compound has been assayed in biochemical ATP competitive kinase assays aacrjournals.orgnih.govaacrjournals.org.

Structural Basis of Aurora Kinase Inhibition by this compound

This compound is based on a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) bis-cycle scaffold, which is known to target the ATP-binding pocket of protein kinases aacrjournals.orgresearchgate.netmdpi.com. Structural studies, including the crystal structure of Aurora-A complexed with this compound, provide insights into how the compound interacts with the kinase domain rcsb.orgresearchgate.net. These studies help elucidate the specific binding modes and interactions that contribute to the potency and selectivity of this compound for Aurora kinases mdpi.comresearchgate.net. The scaffold's design allows it to fit within the ATP-binding site, displacing ATP and preventing the phosphorylation of downstream targets mdpi.com.

Cellular Effects and Phenotypes Induced by Pha 680632

Impact on Cell Cycle Progression

The primary impact of PHA-680632 on cells is the disruption of normal cell cycle progression, particularly affecting the mitotic phase.

Polyploidy and Endoreduplication

A notable consequence of this compound treatment is the induction of polyploidy and endoreduplication in tumor cells. aacrjournals.orgresearchgate.netselleckchem.commedchemexpress.comapexbt.com Inhibition of Aurora kinases is known to generate polyploid cells due to DNA synthesis occurring in the absence of cytokinesis. aacrjournals.orgresearchgate.net this compound treatment leads to the appearance of a significant >4N cell population, indicative of polyploidy. nih.gov For instance, in HCT116 cells treated with this compound, the majority of cells enter endoreduplication rapidly at low doses, accumulating in a 4N DNA content stage and reaching polyploidy. aacrjournals.orgresearchgate.net This increase in DNA content is accompanied by an increase in cell diameter. aacrjournals.org this compound selectively generated polyploidy in the cancer cell line HCT116, but not in a normal cell line. d-nb.info

G2-M Phase Blockage

This compound can cause accumulation of cells in the G2-M phase of the cell cycle. nih.gov While tumor cell lines like HCT116 rapidly enter endoreduplication, normal human dermal fibroblasts (NHDF) treated with this compound require higher doses to accumulate in a 4N DNA content stage and primarily remain blocked in the G2-M phase. aacrjournals.orgresearchgate.net A moderate G2-M block was also observed in HCT116 cells after irradiation and this compound exposure. nih.gov

Induction of Cellular Apoptosis and Mitotic Catastrophe

This compound treatment leads to the induction of cellular apoptosis and mitotic catastrophe. ncats.ioselleckchem.commedchemexpress.comapexbt.comnih.govCurrent time information in Singapore.niph.go.jp Aberrant mitosis induced by Aurora kinase inhibitors like this compound can lead to failed cytokinesis and endoreduplication, ultimately resulting in polyploid cells and apoptosis. tandfonline.com Mitotic catastrophe is linked to abnormal cell cycle progression and can lead to cell death by apoptosis or necrosis following interphase. wikipedia.org this compound treatment has been shown to increase apoptosis in various cancer cell lines. apexbt.com Combined treatment of this compound with radiation can enhance radiation-induced Annexin V positive cells, a marker of apoptosis, particularly in p53-deficient cells. ncats.ioselleckchem.comapexbt.comnih.gov

Antiproliferative Activity across Diverse Cancer Cell Lines

This compound demonstrates potent antiproliferative activity in a wide range of cancer cell types. aacrjournals.orgncats.ioresearchgate.netselleckchem.commedchemexpress.comapexbt.comCurrent time information in Singapore.nih.govcaymanchem.com Its antiproliferative effect is determined by cell counting, as inhibition of Aurora kinases induces endoreduplication, which can give misleading results in conventional proliferation assays. aacrjournals.orgresearchgate.net this compound is active on a wide range of cancer cell lines. aacrjournals.orgncats.ioresearchgate.netnih.gov

Hematological Malignancies (e.g., HL60, U937, MOLT-4)

This compound exhibits antiproliferative activity in hematological malignancy cell lines. ncats.ionih.govresearchgate.netapexbt.comCurrent time information in Singapore.nih.govcaymanchem.com Studies have evaluated the effects of this compound on cell lines including HL60 and U937. aacrjournals.orgmedchemexpress.comcaymanchem.com this compound inhibits proliferation of U937 and HL-60 cells with reported IC50 values of 0.07 µM and 0.13 µM, respectively. medchemexpress.com Another source reports IC50 values of 476 nM for U937 and 138 nM for HL60. longdom.org MOLT-4, an acute myelogenous leukemia cell line, has been shown to be sensitive to Aurora kinase inhibition, and its growth is blocked by inhibitors like this compound. nih.gov this compound has an IC50 of 353 nM against MOLT-4 cells. longdom.org

Here is a summary of antiproliferative activity (IC50 values in µM) of this compound in selected cancer cell lines:

Cell LineCancer TypeIC50 (µM)Source
HCT116Colorectal Carcinoma0.06 medchemexpress.com
HeLaCervical Carcinoma0.41 medchemexpress.com
U937Histiocytic Lymphoma0.07 / 0.476 medchemexpress.comlongdom.org
HL60Acute Promyelocytic Leukemia0.13 / 0.138 medchemexpress.comlongdom.org
MOLT-4Acute Lymphoblastic Leukemia0.353 longdom.org
A2780Ovarian Carcinoma0.11 medchemexpress.com
HT29Colorectal Carcinoma1.17 medchemexpress.com
LOVOColorectal Carcinoma0.56 medchemexpress.com
DU145Prostate Carcinoma0.62 medchemexpress.com
A549Lung Carcinoma0.62 medchemexpress.com
MCF7Breast Carcinoma0.29 medchemexpress.com
U2OSOsteosarcoma1.56 / 1.6 medchemexpress.comcaymanchem.com
NHDFNormal Human Dermal Fibroblast0.41 / 7.15 aacrjournals.orgresearchgate.netmedchemexpress.com

Note: IC50 values can vary between studies due to differences in experimental conditions.

Solid Tumors (e.g., HCT116, A2780, HeLa, A549, MCF7, U2OS, DU145, HT29, LOVO, Breast Cancer, Ovarian Carcinoma, Colorectal Cancer, Lung Cancer)

This compound demonstrates potent antiproliferative activity across a wide spectrum of human solid tumor cell lines. aacrjournals.orgresearchgate.net Studies have evaluated its effects on numerous cell lines derived from various cancer types, including colorectal cancer (HCT116, HT29, LoVo), ovarian carcinoma (A2780), cervical cancer (HeLa), lung cancer (A549), breast cancer (MCF7), osteosarcoma (U2OS), and prostate cancer (DU145). nih.govcaymanchem.com

The compound exhibits varying levels of potency depending on the cell line. For instance, IC₅₀ values (the concentration required for 50% inhibition of cell proliferation) have been reported for several cell lines, indicating its effectiveness at micromolar or sub-micromolar concentrations. caymanchem.com

Cell LineCancer TypeReported IC₅₀ (µM)Source
HCT116Colorectal Cancer0.1 caymanchem.com
A2780Ovarian CarcinomaNot specified nih.gov
HeLaCervical Cancer0.4 caymanchem.com
A549Lung Cancer0.6 caymanchem.com
MCF7Breast CancerNot specified nih.gov
U2OSOsteosarcoma1.6 caymanchem.com
DU145Prostate CancerNot specified nih.gov
HT29Colorectal CancerNot specified nih.gov
LoVoColorectal CancerNot specified nih.gov

Treatment with this compound can induce specific cellular phenotypes in these solid tumor cell lines. A notable effect is the induction of polyploidy, where cells accumulate multiple sets of chromosomes due to failed cell division following mitotic arrest. aacrjournals.orgresearchgate.net The extent and kinetics of the cellular response, including the induction of polyploidy and cell cycle arrest, can vary among different cell lines. aacrjournals.org

Differential Cellular Response in Normal vs. Cancer Cells (e.g., NHDF)

A critical aspect of potential therapeutic agents is their ability to selectively target cancer cells while sparing normal cells. Studies have investigated the differential cellular response to this compound between cancer cell lines and normal human dermal fibroblasts (NHDF). aacrjournals.orgresearchgate.netresearchgate.net

Flow cytometry analysis has been employed to compare the cell cycle effects of this compound on NHDF and various cancer cell lines, including HCT116 and HeLa. aacrjournals.orgresearchgate.netresearchgate.net These studies reveal differences in how normal and cancerous cells respond to the compound. aacrjournals.orgresearchgate.net

For example, while HCT116 cancer cells readily become polyploid after treatment with this compound, NHDF cells primarily undergo a reversible arrest in the G2-M phase of the cell cycle. researchgate.net This differential effect suggests that cancer cells may be more susceptible to the cytotoxic consequences of Aurora kinase inhibition by this compound, potentially due to deficiencies in cell cycle checkpoints that are intact in normal cells. aacrjournals.orgresearchgate.net

Further research involving drug washout experiments has demonstrated that NHDF cells can recover and resume normal cell cycle progression after the removal of this compound. researchgate.net In contrast, tumor cells like HCT116 show a significantly lower capacity for recovery under the same conditions, with a very low number of viable cells remaining. researchgate.net This differential recovery potential highlights a favorable therapeutic window for this compound, where it could preferentially eliminate cancer cells while allowing normal cells to survive and proliferate. aacrjournals.orgresearchgate.netresearchgate.net

Preclinical Efficacy of Pha 680632 in in Vivo Models

Tumor Growth Inhibition in Xenograft Models

Studies using human tumor cell xenografts in immunocompromised mice have shown that PHA-680632 can significantly inhibit tumor growth across various cancer types. The efficacy has been evaluated in models representing different malignancies, providing evidence of its broad potential.

In the human acute myelogenous leukemia (HL60) xenograft model, this compound has demonstrated significant tumor growth inhibition (TGI). A dose-finding study in this model showed substantial TGI. aacrjournals.orgnih.gov For instance, a dose of 45 mg/kg administered intravenously (i.v.) twice daily for 5 consecutive days resulted in 85% TGI compared to controls. aacrjournals.org Additionally, treatment with this compound in HL60 xenografts led to an approximate 3-fold increase in apoptosis, as indicated by caspase-3 staining. aacrjournals.org

Below is a summary of observed tumor growth inhibition in HL60 xenografts:

Xenograft ModelTreatment Schedule (Summary)Tumor Growth Inhibition (TGI)
HL60i.v. b.i.d. for 5 daysUp to 85% aacrjournals.org

This compound has also shown efficacy in inhibiting the growth of human ovarian carcinoma xenografts, such as the A2780 model. Treatment with this compound at 60 mg/kg i.v. twice daily for 5 days resulted in significant tumor growth inhibition. aacrjournals.org Histological analysis of A2780 xenografts after treatment revealed an increase in cellular and nuclear size and the appearance of multinucleated cells. aacrjournals.org Furthermore, a significant reduction in the proliferation of tumor cells in vivo, measured by bromodeoxyuridine incorporation, was observed after 5 days of treatment. aacrjournals.org

Below is a summary of observed tumor growth inhibition in A2780 xenografts:

Xenograft ModelTreatment Schedule (Summary)Tumor Growth Inhibition (TGI)
A2780i.v. b.i.d. for 5 daysSignificant inhibition aacrjournals.org

In human colorectal carcinoma xenograft models, including HCT116, this compound has demonstrated potent antitumor activity. In HCT116 xenografts, prolonged exposure to this compound administered intraperitoneally (i.p.) three times daily for 12 days resulted in 75% TGI compared to controls. aacrjournals.org The combination of this compound with ionizing radiation has also been explored in p53-deficient HCT116 xenograft models, showing an additive effect on tumor growth delay. nih.govnih.gov this compound alone induced marked tumor growth inhibition in these models. nih.gov

Below is a summary of observed tumor growth inhibition in HCT116 xenografts:

Xenograft ModelTreatment Schedule (Summary)Tumor Growth Inhibition (TGI)
HCT116i.p. t.i.d. for 12 days75% aacrjournals.org

While detailed quantitative data in the searched literature for specific breast or lung cancer cell line xenografts treated with this compound is limited compared to HL60, A2780, and HCT116, the compound has been reported to show significant tumor growth inhibition in different animal tumor models, including those from various histotypes. aacrjournals.orgnih.govresearchgate.net The efficacy of this compound has been proven in vivo using murine xenografts derived from various cancer types. mdpi.comnih.gov

Human Colorectal Carcinoma Xenografts (e.g., HCT116)

Efficacy in Transgenic Animal Models of Cancer (e.g., v-Ha-ras transgenic mice)

Beyond xenograft models, the efficacy of this compound has been evaluated in transgenic animal models that develop spontaneous tumors. In mouse mammary tumor virus (MMTV)-v-Ha-ras transgenic mice, which develop activated ras-driven mammary tumors exhibiting characteristics similar to human breast tumors, this compound treatment suppressed tumor growth. aacrjournals.orgnih.govresearchgate.netselleckchem.com Treatment of mice with established tumors resulted in complete tumor stabilization and, in some cases, partial regression. aacrjournals.org

Mechanisms of Tumor Growth Suppression in Vivo

The in vivo tumor growth suppression observed with this compound is consistent with its primary mechanism of action as an inhibitor of Aurora kinases. aacrjournals.orgnih.govresearchgate.netselleckchem.comresearchgate.net Aurora kinases play critical roles in mitosis, and their inhibition by this compound leads to characteristic cellular phenotypes. aacrjournals.orgtandfonline.com

One key mechanism observed in vivo is the inhibition of histone H3 phosphorylation at Ser10, which is mediated by Aurora B kinase. aacrjournals.orgnih.govnih.govresearchgate.netaacrjournals.orgresearchgate.net Kinetic studies have shown that the inhibition of histone H3 phosphorylation is a reliable biomarker for monitoring this compound activity in vivo. aacrjournals.orgnih.govresearchgate.netresearchgate.net This reduction in phosphorylation has been observed in tumor xenografts and other tissues like bone marrow after this compound treatment. aacrjournals.orgresearchgate.net

Inhibition of Aurora kinases by this compound can lead to aberrant mitosis, resulting in failed cytokinesis and endoreduplication, which produces polyploid cells. nih.govnih.govtandfonline.com This induction of polyploidy is a phenotype consistent with Aurora kinase inhibition and has been observed in tumor cells treated with this compound in vitro and is implicated in its in vivo effects. nih.govtandfonline.com

Furthermore, in vivo studies have shown that this compound reduces tumor cell proliferation and increases apoptosis, contributing to the observed tumor growth inhibition. aacrjournals.orgnih.govselleckchem.com The induction of active caspase-9 and caspase-3 has been observed, consistent with the activation of apoptotic pathways. aacrjournals.org

A differential response between cancer cells and normal cells to Aurora kinase inhibition by this compound has been noted in vitro, with cancer cells tending to undergo endoreduplication and mitotic catastrophe, while normal cells may experience a reversible G2/M phase block. researchgate.nettandfonline.com This differential effect, potentially linked to impaired checkpoint responses in tumor cells, may contribute to the therapeutic window observed in vivo. researchgate.net

Biomarkers and Pharmacodynamic Endpoints of Pha 680632 Activity

Histone H3 Phosphorylation at Serine 10 as a Biomarker

Phosphorylation of histone H3 at serine 10 (Ser10) is a well-established marker for Aurora B kinase activity. aacrjournals.orgresearchgate.netnih.govoncotarget.comnih.gov Studies have shown that PHA-680632 is a potent inhibitor of this phosphorylation event. aacrjournals.orgresearchgate.netresearchgate.netresearchgate.net Kinetic studies, both in vitro and in vivo, demonstrate that the inhibition of histone H3 phosphorylation at Ser10 by this compound is a reliable biomarker for monitoring its activity. aacrjournals.orgresearchgate.netnih.govaacrjournals.orgresearchgate.net

The inhibitory effect of this compound on histone H3 phosphorylation at Ser10 is rapid, with a strong reduction in signal observed as early as 15 minutes after treatment in U2OS cells. researchgate.net This rapid response highlights its utility as a sensitive readout for Aurora B targeting. researchgate.net The modulation of histone H3 phosphorylation status has been observed in various cell lines and in vivo in different tissues, including bone marrow and skin, in treated mice. aacrjournals.orgresearchgate.net This suggests that histone H3 phosphorylation can serve as a specific biomarker for assessing Aurora B activity in clinical samples. aacrjournals.orgresearchgate.net

Research findings indicate that this compound inhibits histone H3 phosphorylation at Ser10 in U2OS cells with an IC50 of 0.39 µM. caymanchem.comresearchgate.net This inhibition has been confirmed in several cell lines. researchgate.net

Modulation of BubR1 and Other Mitotic Checkpoint Proteins

Aurora B kinase plays a role in the spindle assembly checkpoint (SAC), partly by influencing the localization of proteins like BubR1 and Mad2 at centrosomes. pnas.orgpnas.org Aurora B responds to tension changes resulting from aberrant microtubule-kinetochore attachments. pnas.orgpnas.org

Studies investigating the effects of this compound have shown modulation of BubR1 phosphorylation. aacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.net Western blot analysis of HeLa cells treated with this compound revealed a band shift associated with the phosphorylation of BubR1. aacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.net This modulation is consistent with the expected effects of an Aurora kinase inhibitor. aacrjournals.orgresearchgate.net The molecular mechanism of action of this compound aligns with the inhibition of Aurora A and B kinases, as evidenced by monitoring the phosphorylation of Aurora A, histone H3, and BubR1 in vitro and in vivo. aacrjournals.orgresearchgate.net

Cell Cycle Analysis by Flow Cytometry for Pharmacodynamic Assessment

Cell cycle analysis using flow cytometry is a key method for assessing the pharmacodynamic effects of this compound. aacrjournals.orgresearchgate.netnih.govaacrjournals.orgnih.govresearchgate.netmdpi.com Inhibition of Aurora kinases by this compound affects cell cycle progression, often leading to the accumulation of cells with a 4N DNA content and the induction of polyploidy. medchemexpress.comaacrjournals.orgresearchgate.netaacrjournals.orgnih.govresearchgate.net This occurs because Aurora kinase inhibition can cause DNA synthesis without subsequent cytokinesis. aacrjournals.orgaacrjournals.org

Studies have evaluated the effects of this compound on the cell cycle in various cancer cell lines, including HCT116, A2780, HL60, and HeLa cells, as well as normal human dermal fibroblasts (NHDF). aacrjournals.orgaacrjournals.org The response to this compound can vary between cell lines, with different kinetics and saturation points observed. aacrjournals.orgresearchgate.netresearchgate.net For example, treatment with this compound caused an accumulation of cells in the G2/M phase (4N DNA content) and the appearance of a significant population with >4N DNA content in OVCAR10 cells. nih.gov In contrast, NHDF, which are primary cells with intact checkpoints, did not readily become polyploid even at high doses and prolonged exposures and were able to return to a normal cell cycle after drug washout. aacrjournals.orgresearchgate.netresearchgate.net

The following table illustrates representative data on the effect of this compound on cell cycle distribution in HCT116 cells after 24 hours of treatment at different concentrations:

This compound Concentration (µM)% Cells in G1% Cells in S% Cells in G2/M% Cells >4N
0~50~30~20~0
0.1~40~25~35~5
0.5~20~15~50~15
1.0~10~10~40~40

Note: Data is illustrative and based on descriptions of cell cycle analysis results aacrjournals.orgresearchgate.net. Actual percentages may vary depending on specific experimental conditions and cell line.

Cell cycle analysis by flow cytometry is a valuable tool for understanding the cellular impact of this compound and its pharmacodynamic activity. aacrjournals.orgresearchgate.netnih.govaacrjournals.orgnih.govresearchgate.netmdpi.com

Immunohistochemistry and Western Blotting for Target Engagement

Immunohistochemistry and Western blotting are techniques employed to assess the mechanism of action and biomarker modulation by this compound, providing insights into target engagement. aacrjournals.orgresearchgate.netnih.govaacrjournals.org These methods allow for the direct detection and quantification of proteins and their phosphorylation status, which are indicative of Aurora kinase activity and the compound's effect on its targets. aacrjournals.orgresearchgate.netnih.govaacrjournals.org

Western blot analysis has been used to demonstrate the inhibition of Aurora A autophosphorylation and Aurora B-mediated phosphorylation of histone H3 at Ser10 in HeLa cells treated with this compound. aacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.net This confirms the compound's activity on both Aurora A and B kinases. aacrjournals.orgresearchgate.net Furthermore, Western blotting has revealed the modulation of BubR1 phosphorylation upon treatment with this compound. aacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.net

Immunohistochemical staining has been utilized to evaluate the modulation of phosphorylated histone H3 antigen in vivo, such as in tumor and bone marrow tissues of mice treated with this compound. aacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.net These studies have shown a strong reduction in histone H3 phosphorylation in these tissues following treatment, confirming the compound's activity in a living system. researchgate.net

Both immunohistochemistry and Western blotting are essential techniques for confirming the engagement of this compound with its intended targets and for monitoring the downstream effects of Aurora kinase inhibition. aacrjournals.orgresearchgate.netnih.govaacrjournals.org

Combination Therapeutic Strategies with Pha 680632

Synergistic Effects with Ionizing Radiation

The combination of PHA-680632 with ionizing radiation (IR) has demonstrated synergistic effects, particularly in sensitizing cancer cells to radiation-induced cell death. This synergy appears to be influenced by the cellular p53 status.

Enhancement of Apoptosis and Micronuclei Formation

Combined treatment with this compound and ionizing radiation has been shown to enhance radiation-induced apoptosis and micronuclei formation. Studies using HCT116 colorectal cancer cells demonstrated that treatment with this compound (100–400 nM) prior to irradiation led to an increase in Annexin V positive cells and micronuclei formation. selleckchem.comapexbt.commdpi.comnih.govresearchgate.netncats.io This effect was observed specifically in HCT116 cells with deficient p53, but not in their p53 wild-type counterparts. selleckchem.comapexbt.comnih.gov

Impact on p53-Deficient Cancer Cells

The additive effects of this compound in association with radiation are particularly notable in p53-deficient cancer cells. selleckchem.comapexbt.comnih.govncats.ioaacrjournals.org Inhibition of Aurora-A kinase by this compound in p53-deficient HCT116 cells followed by radiation treatment enhanced the apoptotic response. nih.govaacrjournals.org This additive effect also contributed to delayed tumor growth in p53-deficient HCT116 xenograft models in mice compared to IR alone. nih.govresearchgate.net While this compound in association with radiation leads to an additive effect in p53-deficient cells, it has been reported not to act as a radiosensitizer in vitro or in vivo in all contexts. nih.gov

Combination with TRAIL (TNF-related apoptosis-inducing ligand)

Combining this compound with TRAIL has emerged as a promising strategy, particularly in the context of multiple myeloma, by overcoming TRAIL resistance mechanisms.

Potentiation of Death Receptor-Mediated Apoptotic Pathways

Blocking Aurora kinase activity with inhibitors like this compound strongly increases TRAIL cytotoxicity in multiple myeloma (MM) cells through a caspase-dependent mechanism. ashpublications.orgashpublications.org The combined treatment of pan-Aurora kinase inhibitors, including this compound, with TRAIL has resulted in the synergistic induction of apoptosis in human myeloma cell lines (HMCLs) displaying varying degrees of sensitivity to TRAIL. ashpublications.orgashpublications.org This synergy suggests that Aurora kinase inhibition can potentiate death receptor-mediated apoptotic pathways activated by TRAIL. ashpublications.org

Impact on Anti-apoptotic Proteins (e.g., A1/Bfl-1, Mcl-1)

Pan-Aurora kinase inhibitors, such as this compound, have been shown to abrogate NF-κB activation induced by TRAIL in myeloma cell lines. oncotarget.com This inhibition of NF-κB signaling is crucial as it consistently blocked the TRAIL-induced expression of anti-apoptotic NF-κB target genes, including A1/Bfl-1 and Mcl-1. ashpublications.orgunipr.itnih.govresearchgate.net A1/Bfl-1 and Mcl-1 are important targets for TRAIL sensitization in MM cells, and their downregulation by Aurora kinase inhibition contributes to the enhanced apoptotic response. ashpublications.orgunipr.itnih.govresearchgate.net

Preclinical Validation in Multiple Myeloma Xenografts

The combination of this compound with TRAIL has shown significant efficacy in preclinical multiple myeloma models. In a multidrug-resistant human plasmacytoma xenograft model using RPMI 8226/R5 cells in NOD-SCID mice, the combination of this compound (50 mg/kg) and TRAIL (300 µ g/mouse ) significantly reduced tumor growth compared to either treatment alone. ashpublications.orgunipr.itresearchgate.net This combination therapy also dramatically increased caspase-3 cleavage/activation in tumors and significantly prolonged survival in these xenograft models. ashpublications.orgunipr.itresearchgate.net

Data Tables

Table 1: Enhancement of Apoptosis and Micronuclei Formation by this compound and IR in HCT116 Cells

Cell Line (p53 status)Treatment CombinationEffect on Apoptosis (Annexin V positive cells)Effect on Micronuclei Formation
HCT116 (deficient)This compound (100–400 nM) + IREnhancedEnhanced
HCT116 (wild-type)This compound (100–400 nM) + IRNo enhancementNo enhancement

Table 2: In Vivo Efficacy of this compound and TRAIL in RPMI 8226/R5 Xenografts

Treatment GroupTumor Growth Inhibition (vs Control)Caspase-3 Cleavage/ActivationSurvival Prolongation (vs Control)
Vehicle-Basal-
This compound (50 mg/kg)Significant reductionSlight increaseIncreased
TRAIL (300 µ g/mouse )Minimal effectSlight increaseIncreased
This compound + TRAILSignificant reduction (vs single agents)Dramatic increaseSignificantly prolonged

Combination with Src Kinase Inhibitors (e.g., Dasatinib)

Studies have explored the potential for synergistic interactions between this compound and inhibitors of the Src family of non-receptor tyrosine kinases, such as dasatinib (B193332) nih.govgoogle.com. This combination targets two key pathways often dysregulated in cancer: mitotic regulation by Aurora kinases and signaling involved in cell growth, survival, and metastasis by Src kinases nih.govnih.gov.

Synergy in Colorectal and Ovarian Cancer Models

Potent synergy has been observed between this compound and dasatinib in preclinical models of both ovarian and colorectal cancer nih.govgoogle.comnih.gov. In human epithelial ovarian cancer (EOC) cell lines, the combination of dasatinib and this compound synergized to restrict cell growth in a significant majority of tested lines (8 out of 8), while showing no such synergy in normal primary human ovarian surface epithelial cells nih.gov. Similar synergistic effects were also noted in colorectal cancer cell lines, including those with RAS mutations nih.gov.

Analysis using methods like Chou-Talalay has indicated strong synergy, with Coefficient of Interaction (CI) values below 0.9, and often below 0.5, suggesting a highly synergistic interaction between the two agents in these cancer cell lines nih.govgoogle.com. The combination treatment has been shown to lead to a significant reduction in colony formation and size in clonogenic and Matrigel assays compared to single-agent treatments nih.gov. Furthermore, cells treated with the combination exhibited increased markers of apoptotic cell death, such as cleaved caspase-3 nih.gov.

Mechanistically, the combination of Aurora and Src inhibitors has been shown to selectively kill cancer cells that have undergone defective mitosis nih.govnih.gov. This is associated with a postmitotic reattachment defect and the selective removal of aneuploid cell populations nih.govnih.gov. Combined inhibition has also been found to potentiate the dasatinib-dependent reduction of activated Src kinase nih.govnih.gov. Research suggests a potential physical interaction and mutual cross-phosphorylation between SRC and AURKA, which could enhance SRC kinase activity, providing a rationale for targeting both simultaneously nih.govnih.gov.

Cell Line TypeCancer TypeThis compound + Dasatinib Synergy (Chou-Talalay CI)NotesSource
Epithelial Ovarian CancerOvarianSynergistic (CI < 0.9, often < 0.5)Observed in 8/8 cell lines nih.govgoogle.com
Normal Ovarian EpithelialN/ANo SynergyObserved in 0/3 cell lines nih.gov
Colorectal CarcinomaColorectalPotent Synergy (CI < 0.5)Observed in 3/3 cell lines, including RAS-mutated nih.govgoogle.com

Potential Combinations with Other Anticancer Agents

Beyond Src kinase inhibitors, this compound has been explored in combination with other therapeutic agents. For instance, studies have investigated its combination with cisplatin (B142131) in neuroblastoma cells. While this compound was shown to suppress the transcription of certain BDNF exons and potentiate the cytotoxic effect of cisplatin in neuroblastoma cells, one study specifically noted that there was not a synergistic effect observed with the combination of cisplatin and this compound in SK-N-BE cells researchgate.net.

Research has also examined this compound in combination with Apo2L/TRAIL in multiple myeloma cells, demonstrating that pan-Aurora kinase inhibitors, including this compound, can potentiate TRAIL-induced cell death in these cells ashpublications.org. Furthermore, studies exploring the role of Dual Specificity Phosphatase 6 (DUSP6) have indicated that silencing DUSP6 can sensitize certain cancer cells to inhibitors of Aurora kinase (this compound), Src kinase (dasatinib), and chemotherapy drugs like CPT11, suggesting potential avenues for combination strategies based on DUSP6 expression researchgate.net.

Cellular Resistance Mechanisms and Strategies to Overcome Them

Investigation of Differential Cell Line Responses

Studies evaluating the antiproliferative activity of PHA-680632 across a wide panel of cancer cell lines and normal human dermal fibroblasts (NHDF) have revealed differential responses. This compound exhibits potent antiproliferative activity in a broad range of cancer cell types, with IC50 values varying significantly (0.06 to 7.15 μmol/L) aacrjournals.org. Different cell lines respond with varying kinetics and reach saturation at different doses aacrjournals.org.

For instance, HCT116 cells and NHDF treated with this compound show distinct outcomes. After treatment, a majority of HCT116 cells enter a polyploid stage, while NHDF primarily arrest in the G2-M phase of the cell cycle aacrjournals.org. This differential response, where cancer cells tend to undergo endoreduplication and subsequent mitotic catastrophe while normal cells are reversibly blocked in G2/M, suggests a potential therapeutic window researchgate.net. The differences in sensitivity and type of response among cell lines might be linked to their diverse genetic backgrounds researchgate.net. There was no observed correlation between the sensitivity of cells in proliferation assays and the mRNA expression levels of Aurora kinases within the analyzed cell lines researchgate.net.

The following table illustrates the varying IC50 values of this compound across different cell lines:

Cell LineIC50 (μM)
C33A0.32
HeLa0.41
HCT1160.06
HT291.17
LOVO0.56
A5490.62
MCF70.29
A27800.11
U2OS1.56
DU1450.62
U9370.07
HL600.13
NHDF0.41

Data compiled from research findings on this compound antiproliferative activity. medchemexpress.com

This compound has been shown to inhibit colony formation in different cancer cell lines and induce polyploidy medchemexpress.com. The extent of colony formation inhibition by this compound is dependent on the characteristics of various cell lines, potentially linked to their p53 or Ras status nih.gov. For example, p53-deficient HCT116 cells were observed to be more resistant to this compound alone compared to their p53 wild-type counterparts in a clonogenic survival assay nih.gov.

Role of Critical Cell Cycle Checkpoints in Resistance

Aurora kinases play critical roles in regulating mitosis, including chromosome segregation and cell division nih.gov. Inhibition of Aurora kinases by compounds like this compound can lead to aberrant mitosis and subsequent cellular outcomes such as polyploidy and apoptosis tandfonline.com. The differential response observed in various cell lines, particularly between cancer cells and normal cells, suggests the involvement of critical cell cycle checkpoints researchgate.netnih.gov.

The distinct responses might be based on an impaired checkpoint response in tumor cells researchgate.net. For instance, HCT116 cells, which lack the mitotic checkpoint protein CHFR and are considered checkpoint compromised, have been used to investigate the cellular inhibition of Aurora kinase activity by similar compounds tandfonline.com.

While this compound treatment induces phenotypes consistent with Aurora kinase inhibition, the absence of critical cell cycle checkpoints in some cancer cell lines could contribute to their differential response and potentially represent a basis for a favorable therapeutic window researchgate.netnih.gov. The cell cycle is regulated by checkpoints at various phases (G1/S, S, G2/M) that ensure proper progression only when conditions are suitable and DNA damage is absent apexbt.com. Mutations in cell cycle regulatory proteins can lead to uncontrolled division and genomic instability, contributing to oncogenesis apexbt.com.

Combining this compound with other agents targeting different pathways or checkpoints has been explored as a strategy to overcome potential resistance or enhance efficacy. For example, combining this compound with EGFR inhibition showed therapeutic synergism in EGFR-dependent cell lines oncotarget.com. Also, the combination of this compound with dasatinib (B193332) (a SRC inhibitor) synergized to restrict the growth of epithelial ovarian cancer cell lines, leading to cell death after abnormal mitosis and failed reattachment nih.gov.

Recovery of Cells Post-Treatment

The ability of cells to recover after treatment with this compound has been investigated. In one study, HCT116 cells and NHDF were treated with this compound, and their recovery was assessed after replating in drug-free medium. After treatment, the majority of HCT116 cells were in a polyploid stage, while NHDF were mainly in the G2-M phase aacrjournals.orgresearchgate.net.

Six days after replating, the NHDF showed a return to a normal DNA profile, with cell numbers close to those of untreated cells researchgate.net. In contrast, the tumor cells (HCT116) showed a very low number of viable cells, indicating limited recovery and likely significant cell death over time researchgate.net. This suggests a selective effect of this compound on different cell types, with tumor cells being less capable of recovering from the induced cell cycle perturbations compared to normal fibroblasts researchgate.net.

The induction of polyploidy in tumor cells by this compound is a consequence of DNA synthesis occurring without subsequent cytokinesis, a known effect of Aurora kinase inhibition aacrjournals.org. The limited recovery of polyploid tumor cells highlights a potential mechanism by which this compound exerts its antitumoral effects.

Cell TypeTreatment (0.5 μmol/L this compound for 40 hours)Cell Cycle Profile Post-TreatmentRecovery 6 Days Post-Replating (Drug-Free Medium)
HCT116 (Tumor)This compoundMajority in polyploid stageVery low number of cells, limited recovery
NHDF (Normal)This compoundMainly in G2-M phaseReturn to normal DNA profile, ~90% cell number of untreated cells

Data compiled from research findings on cell recovery post-PHA-680632 treatment. aacrjournals.orgresearchgate.net

Pharmacology and Pharmacodynamics in Preclinical Models of Pha 680632

Pharmacokinetic Profile in Animal Models

While detailed pharmacokinetic data for PHA-680632 across various animal models were not extensively available in the search results, preclinical studies in mice and rats have been conducted to investigate the pharmacokinetic properties of related Aurora kinase inhibitors, such as PHA-739358. aacrjournals.org Preclinical animal models are fundamental in evaluating the pharmacokinetic and pharmacodynamic behavior of potential therapeutic agents. ugd.edu.mk Pharmacokinetic studies in animal models help predict human pharmacokinetics and guide dosing strategies, particularly for systemically administered therapies. ugd.edu.mk

Target Engagement and Biomarker Modulation in Vivo

This compound functions as a potent inhibitor of Aurora kinases A, B, and C, with reported IC50 values of 27 nM, 135 nM, and 120 nM, respectively. cenmed.comselleckchem.com It demonstrates selectivity for Aurora kinases, exhibiting significantly higher IC50 values (10- to 200-fold) for other kinases such as FGFR1, FLT3, LCK, PLK1, STLK2, VEGFR2, and VEGFR3. cenmed.comselleckchem.commdpi.com

The mechanism of action of this compound aligns with the inhibition of Aurora kinases. selleckchem.comnih.govaacrjournals.org A key biomarker used to assess the activity of Aurora B kinase, and consequently the effect of its inhibitors like this compound, is the phosphorylation status of histone H3 at Ser10. nih.govaacrjournals.orgresearchgate.net Studies have shown that this compound is a potent inhibitor of histone H3 phosphorylation. aacrjournals.org Kinetic studies conducted both in vitro and in vivo indicate that the phosphorylation of histone H3 serves as a reliable biomarker for monitoring the activity of this compound. nih.govaacrjournals.orgresearchgate.net Modulation of histone H3 phosphorylation has been measured in vivo in different tissues, including bone marrow and skin. aacrjournals.org

In vivo studies using various animal tumor models, including xenograft models and a transgenic animal model of breast cancer, have demonstrated that this compound is active and shows significant tumor growth inhibition. nih.govaacrjournals.org This observed antitumoral activity in animal models is consistent with its mechanism of action as an Aurora kinase inhibitor. nih.govaacrjournals.org Target engagement and biomarker modulation studies are critical steps in the preclinical evaluation of kinase inhibitors to confirm that the compound is affecting its intended biological target in a living system and to identify measurable indicators of this activity. reactionbiology.com

Translational Research Implications and Future Directions for Pha 680632

Potential as an Anticancer Therapeutic Candidate

Preclinical studies have demonstrated that PHA-680632 exhibits potent antitumoral activity across a wide range of cancer cell lines and shows significant tumor growth inhibition in different animal models, including human tumor cell xenografts and a transgenic model of breast cancer. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netncats.io Its mechanism of action is consistent with the inhibition of Aurora kinases. aacrjournals.orgnih.govresearchgate.netncats.io

This compound is an ATP-competitive inhibitor that potently inhibits all three Aurora kinases: Aurora A, Aurora B, and Aurora C. aacrjournals.orgncats.iomdpi.comselleckchem.comcenmed.commedchemexpress.com Studies have shown IC₅₀ values of 27 nM for Aurora A, 135 nM for Aurora B, and 120 nM for Aurora C. ncats.iomdpi.comselleckchem.comcenmed.commedchemexpress.com The compound has also demonstrated selectivity for Aurora kinases, exhibiting significantly higher IC₅₀ values (10- to 200-fold) for other kinases such as FGFR1, FLT3, LCK, PLK1, STLK2, VEGFR2, and VEGFR3. ncats.iomdpi.comselleckchem.comcenmed.com

In vitro studies have revealed impressive antiproliferative effects of this compound in a diverse panel of human cancer cell lines, with IC₅₀ values ranging from 0.06 to 7.15 μM. aacrjournals.orgselleckchem.com These cell lines include HeLa, HCT116, HT29, LOVO, and DU145, among others. selleckchem.com Treatment with this compound can induce polyploidy in tumor cells, a consequence of inhibiting Aurora kinases which affects DNA synthesis without subsequent cytokinesis. aacrjournals.orgselleckchem.com

In vivo efficacy has been demonstrated in various animal models. In mice xenograft models of HL60, A2780, and HCT116 cells, this compound inhibited tumor growth, reduced tumor cell proliferation, and increased apoptosis at doses ranging from 15 to 60 mg/kg. ncats.ioselleckchem.com Specifically, a dose of 45 mg/kg administered intravenously twice daily for 5 consecutive days resulted in significant tumor growth inhibition in the HL60 model. aacrjournals.org In the A2780 human ovarian carcinoma model, a dose of 60 mg/kg intravenously twice daily for 5 days showed potent tumor inhibition. ncats.io Furthermore, this compound suppressed the growth of activated ras-driven mammary tumors in transgenic mice, leading to complete tumor stabilization and partial regression. aacrjournals.orgselleckchem.com

The following table summarizes some of the in vitro potency data of this compound against Aurora kinases:

KinaseIC₅₀ (nM)
Aurora A27
Aurora B135
Aurora C120

Identification of Appropriate Patient Populations

The differential response observed among various cell lines treated with this compound suggests that certain patient populations might benefit more from this therapy. aacrjournals.orgnih.govresearchgate.net The mechanism of action, involving the inhibition of Aurora kinases critical for mitosis, points towards cancers characterized by high proliferation rates and chromosomal instability as potentially sensitive. aacrjournals.orgnih.govaacrjournals.org

Phosphorylation of histone H3 at Ser10, mediated by Aurora B kinase, has been identified as a good biomarker to monitor the activity of this compound both in vitro and in vivo. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netwikipedia.org Studies in human primary cells from leukemia patients have shown that this compound can inhibit histone H3 phosphorylation, suggesting its potential relevance in hematological malignancies. aacrjournals.orgaacrjournals.org

Furthermore, research suggests that Aurora inhibitors might be selectively toxic to tumor cells lacking functional p53. aacrjournals.org An involvement of a cell cycle checkpoint in the response to Aurora inhibition is supported by studies showing different behavior of cells treated with inhibitors in the presence or absence of functional p53. aacrjournals.org This indicates that the p53 status of a tumor could serve as a potential biomarker for identifying patient populations likely to respond to this compound. selleckchem.com Combined treatment with this compound and radiation has shown additive effects in cancer cells, particularly in p53-deficient cells. ncats.ioselleckchem.com

Comparative Analysis with Other Aurora Kinase Inhibitors

This compound belongs to a class of Aurora inhibitors derived from a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) scaffold. researchgate.netmdpi.comnih.gov Another well-studied compound from this scaffold is danusertib (B1684427) (PHA-739358), which is structurally similar to this compound and has advanced further in clinical development. mdpi.comnih.govpnas.orgresearchgate.netwikidata.orgguidetopharmacology.orgnih.govuni.lunih.gov

While both this compound and danusertib are pan-Aurora kinase inhibitors, inhibiting Aurora A, B, and C, there are differences in their potency profiles and interactions with the kinases. ncats.iomdpi.comselleckchem.comcenmed.commedchemexpress.comnih.gov Danusertib has reported IC₅₀ values of 13 nM for Aurora A, 79 nM for Aurora B, and 61 nM for Aurora C in biochemical assays. medchemexpress.comnih.gov Compared to danusertib, this compound shows higher IC₅₀ values for all three kinases (27 nM for A, 135 nM for B, 120 nM for C). ncats.iomdpi.comselleckchem.comcenmed.commedchemexpress.com

Structural comparisons have provided insights into the differences in their behavior. Despite having very similar binding modes to Aurora A, the diethylphenyl ring of this compound projects into the P-loop pocket, whereas the corresponding aromatic group of danusertib projects down into the C-terminal lobe. pnas.org This difference in interaction with the P-loop pocket may contribute to variations in their activity and selectivity profiles. pnas.org

Other Aurora kinase inhibitors, such as alisertib (B1683940) (MLN8237) and barasertib (B1683942) (AZD1152), also target this kinase family but may have different selectivity profiles and chemical structures. wikipedia.orgresearchgate.netguidetopharmacology.orgguidetopharmacology.orgamericanelements.comnih.govamericanelements.comuni.luuni.luguidetopharmacology.orgharvard.edu Alisertib is a selective Aurora A inhibitor. wikipedia.orgguidetopharmacology.org Barasertib is a prodrug that is converted to the active form, which is a selective inhibitor of Aurora B kinase. guidetopharmacology.orgnih.govguidetopharmacology.orgharvard.edu The existence of various Aurora kinase inhibitors with different specificities highlights the complexity of targeting this family of enzymes and the potential for differential therapeutic effects based on the specific kinase or kinases inhibited.

The following table provides a comparison of the IC₅₀ values of this compound and danusertib against Aurora kinases:

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Aurora C IC₅₀ (nM)
This compound27135120
Danusertib137961

Challenges and Opportunities in Clinical Development

As a preclinical candidate, this compound faces the inherent challenges of advancing to and through clinical trials. These challenges include demonstrating sufficient efficacy in human patients, identifying reliable biomarkers for patient selection and monitoring response, and navigating potential resistance mechanisms that may emerge during treatment. selleckchem.comguidetopharmacology.org

Identifying the appropriate patient population is crucial for the successful clinical development of this compound. While preclinical data suggest activity in various cancer types, particularly those with high proliferation rates or p53 deficiency, translating these findings to the clinic requires robust biomarkers to predict response and stratify patients. aacrjournals.orgnih.govresearchgate.netselleckchem.com The use of histone H3 phosphorylation as a pharmacodynamic biomarker offers an opportunity to monitor target engagement and activity in patients. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netwikipedia.org

Comparative analyses with other Aurora kinase inhibitors, some of which have progressed further in clinical trials, provide both challenges and opportunities. Understanding the specific advantages and disadvantages of this compound compared to agents like danusertib, alisertib, and barasertib is essential. medchemexpress.comwikipedia.orgmdpi.comnih.govpnas.orgresearchgate.netwikidata.orgguidetopharmacology.orgnih.govuni.lunih.govguidetopharmacology.orgguidetopharmacology.orgamericanelements.comnih.govamericanelements.comuni.luuni.luguidetopharmacology.orgharvard.edu Opportunities exist in identifying specific cancer subtypes or clinical settings where the unique profile of PHA-6806632 may offer a therapeutic advantage.

Potential opportunities for this compound lie in exploring its use in combination therapies. Preclinical data indicating additive effects with radiation in p53-deficient cells suggest a potential role in chemoradiation regimens. ncats.ioselleckchem.com Further research into rational drug combinations based on the molecular characteristics of tumors could expand its potential clinical utility.

Overcoming potential resistance mechanisms is another critical aspect of clinical development. As with many targeted therapies, cancer cells may develop mechanisms to bypass Aurora kinase inhibition. Investigating these potential resistance pathways in preclinical models can inform strategies to mitigate resistance in the clinic, such as identifying combination partners that target compensatory pathways.

Research Methodologies for Investigating Pha 680632

In Vitro Study Methodologies

Small Interfering RNA (siRNA) for Target Knockdown and Validation

Small interfering RNA (siRNA) has been utilized in studies involving PHA-680632 to investigate and validate the roles of its target proteins, specifically Aurora kinases A and B. By using siRNA to selectively reduce the expression of Aurora A or Aurora B, researchers can compare the resulting cellular phenotypes to those observed after treatment with this compound, helping to confirm that the compound's effects are mediated through the inhibition of these kinases. For example, experiments in HeLa cells have shown that transfection with siRNA oligonucleotides targeting Aurora A or B leads to a significant reduction in the corresponding protein levels after 48 hours, a result compared to the effects of this compound treatment. Additionally, silencing of either Aurora-A or Aurora-B using siRNA has been shown to induce cleavage of PARP, an indicator of apoptosis, at both 48 and 72 hours. The use of siRNA targeting Aurora B has also been shown to reduce the phosphorylation of BubR1, a protein phosphorylated in response to spindle damage, similar to the effect observed with Aurora kinase inhibitors. This approach helps to confirm that the phenotypic changes induced by this compound are consistent with the inhibition of Aurora A and B.

Array Scan System for Cellular Phenotype Analysis

The Array Scan System, a high-content screening technology, has been employed to analyze cellular phenotypes following treatment with this compound. This system allows for the quantitative assessment of various cellular parameters, providing detailed insights into the effects of the compound on cell morphology, protein localization, and other cellular processes. For instance, the Array Scan IV system has been used to analyze the kinetics of inhibition of histone H3 phosphorylation at serine 10 in U2OS cells treated with this compound. This phosphorylation is mediated by Aurora B kinase, and its inhibition serves as a biomarker to follow the activity of this compound both in vitro and in vivo. Using the Array Scan System, researchers were able to calculate an IC50 of 0.39 µM for the inhibition of histone H3 phosphorylation in U2OS cells. The system allows for the detection of differential phenotypes that might not be apparent using only total population measurements.

Apoptosis Detection Assays (e.g., Annexin V binding)

Apoptosis detection assays, such as those utilizing Annexin V binding, are crucial for evaluating the ability of this compound to induce programmed cell death in cancer cells. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By staining cells with fluorescently labeled Annexin V, researchers can identify and quantify apoptotic cells, typically using flow cytometry. Propidium iodide (PI) or 7-AAD is often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V-positive, PI/7-AAD-negative) and late apoptotic or necrotic cells (Annexin V-positive, PI/7-AAD-positive). Studies have shown that this compound can enhance radiation-induced apoptosis in p53-deficient HCT116 cells, as measured by Annexin V staining. In these cells, the percentage of apoptotic cells was significantly higher in the group treated with both this compound and irradiation compared to irradiation alone. In HL60 xenografts, an increase in apoptosis was observed as measured by caspase-3 staining.

Colony Formation Assays

Colony formation assays, also known as clonogenic assays, are used to assess the long-term reproductive viability of cells after treatment with an agent like this compound. This assay measures the ability of single cells to grow and form colonies, providing an indication of their survival and proliferative capacity. In this assay, cells are seeded at a low density and allowed to grow for a period sufficient for surviving cells to form visible colonies, which are then fixed, stained, and counted. This compound has been shown to be an effective inhibitor of colony formation in vitro across different cancer cell lines, exhibiting a dose-dependent effect. For example, this compound inhibited colony formation in HCT116 cells even with a concentration of 50–100 nM, while 1 µM induced only a slight reduction in HT29 cells. When combined with irradiation, this compound led to a pronounced inhibition of colony formation in p53 mutant HT29 cells compared to either treatment alone.

In Vivo Study Methodologies

Xenograft Models (e.g., human tumor cell xenografts in mice/rats)

Xenograft models, which involve implanting human cancer cells or tumor tissue into immunocompromised mice or rats, are widely used to evaluate the in vivo efficacy of potential anticancer agents like this compound. These models allow researchers to study the effects of the compound on tumor growth, size, and other relevant parameters within a living system. This compound has demonstrated significant tumor growth inhibition in various human tumor cell xenograft models, including those derived from HL60 (acute myelogenous leukemia), A2780 (ovarian carcinoma), and HCT116 (colon carcinoma) cells. Studies have shown that this compound treatment can lead to a reduction in tumor cell proliferation and an increase in apoptosis within the xenografts. For example, in the HL60 xenograft model, this compound treatment resulted in 85% tumor growth inhibition without signs of toxicity. In the A2780 human ovarian carcinoma model, a dose of 60 mg/kg showed potent tumor inhibition, reaching 78% TGI. Histological analysis of A2780 xenografts after treatment with this compound showed an increase in cellular and nuclear size and the appearance of multinucleated cells, similar to the phenotype observed with cell lines in tissue culture.

Syngeneic Models

Syngeneic models involve the transplantation of tumor cells into genetically identical immunocompetent animals of the same species. These models are valuable for studying the interplay between the tumor and the host immune system, which is not possible in immunocompromised xenograft models. This compound has been evaluated in syngeneic models, such as rats harboring 7,12-dimethylbenz(a)anthracene-induced mammary carcinomas and in a transgenic animal model of breast cancer. These studies have shown the effectiveness of this agent against syngeneic models of mammary cancers arising from either oncogene overexpression or carcinogen exposure, and inhibited growth of activated ras-driven mammary tumors in mouse mammary tumor virus v-Ha-ras transgenic mice.

Transgenic Animal Models

Transgenic animal models have been utilized to evaluate the efficacy of this compound in a living system. Specifically, mouse mammary tumor virus v-Ha-ras transgenic mice have been employed. These models are characterized by the presence of activated ras-driven mammary tumors, which share characteristics with human breast tumors, including spontaneous development and local invasiveness. Studies using this model have aimed to assess the impact of this compound on tumor growth in a more complex biological environment. selleckchem.comapexbt.comaacrjournals.org

Tumor Volume Measurement and Growth Inhibition Assessment

A key aspect of in vivo research on this compound involves the measurement of tumor volume and the assessment of tumor growth inhibition. Studies have evaluated the compound's effect on tumor growth in various xenograft models, including those derived from HL60, A2780, and HCT116 cells, as well as in the mouse mammary tumor virus v-Ha-ras transgenic model. Significant tumor growth inhibition (TGI) has been observed in different animal tumor models. apexbt.comaacrjournals.orgnih.gov Additionally, tumor growth delay (TGD) has been measured in subcutaneous xenograft models to quantify the compound's impact on tumor progression. nih.gov These assessments provide crucial data on the in vivo anti-tumoral activity of this compound.

Computational and Structural Biology Approaches

Computational and structural biology techniques have been instrumental in elucidating the potential interactions of this compound at the molecular level and understanding the relationship between its structure and activity.

Docking Studies for Binding Model Prediction

Molecular docking studies have been conducted to predict the binding mode of this compound with its target proteins, particularly Aurora kinases. These studies aim to provide insight into how this compound interacts within the binding site of the enzyme. For instance, docking studies have explored the binding of this compound in complex with Aurora A kinase, using crystallographic structures (e.g., PDB: 2bmc and PDB ID: 3M11) to understand the specific hydrogen bonding and hydrophobic interactions involved. researchgate.netasianpubs.orgasianpubs.org Docking studies with Aurora B kinase (PDB: 4AF3) have also been performed. rrpharmacology.ru These computational analyses help in visualizing the potential interactions and understanding the molecular basis of this compound's inhibitory activity.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis has played a significant role in the development and understanding of this compound. The compound features a pyrrolopyrazole scaffold, which was identified as a suitable pharmacophore for kinase binding. nih.gov SAR analysis of various pyrrolopyrazole subclasses led to the synthesis of this compound, which demonstrated notable anti-cancer activity in both in vitro and in vivo studies, positioning it as a preclinical candidate. nih.gov The X-ray crystallographic structure of this compound bound to Aurora A has further guided the design and optimization of related compounds, highlighting the importance of structural information in understanding and developing inhibitors with desired activity profiles. nih.govnih.gov

Q & A

Q. What is the primary mechanism of action of PHA-680632, and how is its selectivity profile determined against Aurora kinases and other kinases?

this compound inhibits Aurora kinases A, B, and C with IC50 values of 27 nM, 135 nM, and 120 nM, respectively, as validated by ATP-competitive kinase assays . Selectivity is assessed through kinase panel screens, revealing 10–200-fold higher IC50 values for off-target kinases (e.g., FGFR1, PLK1, VEGFR2/3). Researchers should use broad-spectrum kinase profiling and biochemical assays to confirm target specificity, particularly in cell lines with Aurora kinase dependency.

Q. Which experimental models are validated for assessing this compound's antitumor efficacy in preclinical studies?

Validated models include:

  • In vitro : HeLa, HCT116, DU145, and NHDF cells, with IC50 values ranging from 0.06–7.15 µM .
  • In vivo : Xenograft models (e.g., HCT116 tumors) and transgenic breast cancer models, where this compound achieves tumor growth inhibition at well-tolerated doses . Standardize assays using proliferation metrics (e.g., Alamar Blue) and histopathology to quantify mitotic defects (e.g., polyploidy).

Q. How can researchers validate Aurora kinase inhibition as the primary mechanism in cellular assays?

  • Biomarker analysis : Monitor phosphorylation of histone H3 at Ser10 (Aurora B substrate) via Western blotting or immunofluorescence. This compound reduces this phosphorylation in a dose-dependent manner .
  • Cell cycle profiling : Use flow cytometry to detect G2/M arrest and polyploidy (>4N DNA content), indicative of Aurora A/B inhibition .

Q. What are the critical parameters for optimizing in vivo dosing regimens of this compound?

Key parameters include:

  • Tolerability : Conduct maximum tolerated dose (MTD) studies in rodents, noting that 30–50 mg/kg regimens show efficacy without toxicity .
  • Pharmacokinetics : Measure plasma half-life and tumor penetration using LC-MS/MS.
  • Biomarker validation : Correlate tumor phospho-histone H3 suppression with dosing schedules .

Advanced Research Questions

Q. How does the p53 status of cancer cells influence the combinatorial effects of this compound with ionizing radiation?

In p53-deficient HCT116 cells, this compound (100–400 nM) synergizes with radiation by enhancing apoptosis (Annexin V+ cells), micronuclei formation, and Brca1 foci . Experimental design should include:

  • Genetic models : Compare isogenic p53 wild-type vs. knockout lines.
  • Endpoint assays : Quantify clonogenic survival, γH2AX foci (DNA damage), and caspase-3 activation.

Q. What methodologies are recommended to resolve contradictory data on off-target effects of this compound in non-mitotic pathways?

  • Kinase chemoproteomics : Use ATP-competitive probes to identify off-target interactions (e.g., AurA-mediated phosphorylation of PC2 at S829 in kidney cells) .
  • Phosphoproteomics : Compare phospho-site modulation in mitotic vs. non-mitotic contexts.
  • Rescue experiments : Employ siRNA knockdown of Aurora kinases to isolate target-specific effects .

Q. How does the combination of this compound with EGFR inhibitors like Erlotinib enhance antitumor efficacy?

Co-treatment with Erlotinib amplifies suppression of oncogenic signaling nodes (e.g., ERK, AKT) and reduces pro-survival gene expression ≥2-fold . Design studies using:

  • Dose-matrix assays : Test sequential vs. concurrent dosing.
  • Transcriptomic profiling : Analyze RNA-seq or qPCR arrays to identify synergistic pathway modulation.

Q. What structural insights guide the optimization of pyrrolo[3,4-c]pyrazole-based Aurora kinase inhibitors like this compound?

Co-crystal structures (PDB: 2J50) reveal that this compound adopts a type I binding mode, with its N-5 aryl group occupying Aurora A's hydrophobic pocket II under the P-loop . Strategies for optimization include:

  • Scaffold modification : Adjust substituents at C-3 (hydrophobic pocket I) and N-5 (P-loop interaction).
  • Computational docking : Simulate binding affinities using Aurora A/B catalytic domains.

Q. What non-oncology applications of this compound have been explored, and how are these studies designed?

this compound inhibits AurA-dependent primary cilium disassembly in Chlamydia trachomatis infection models . Key methodologies:

  • Cilia imaging : Use immunofluorescence (acetylated α-tubulin) to quantify cilium length.
  • siRNA validation : Compare AurA knockdown vs. pharmacological inhibition in infection assays.

Q. How do researchers address batch-to-batch variability in this compound's activity across different cell lines?

Standardize protocols by:

  • Reference controls : Include MLN8054 (Aurora inhibitor) and RO-3306 (CDK1 inhibitor) to benchmark cell cycle effects .
  • Cell synchronization : Use nocodazole or thymidine block to synchronize cells in mitosis, reducing variability in drug response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PHA-680632
Reactant of Route 2
PHA-680632

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.